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Compound of Interest

Compound Name: 4-Amino-3-(trifluoromethyl)phenol

Cat. No.: B1283321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Amino-3-(trifluoromethyl)phenol is a key building block in organic synthesis, particularly

valued in medicinal chemistry and drug development. Its unique structure, featuring an amino

group, a hydroxyl group, and a trifluoromethyl group on a benzene ring, provides a versatile

scaffold for the synthesis of complex molecules. The trifluoromethyl group is of particular

interest as it can enhance the metabolic stability and lipophilicity of a compound, potentially

improving its pharmacokinetic properties.[1][2] This document provides detailed application

notes and experimental protocols for the use of 4-Amino-3-(trifluoromethyl)phenol in the

synthesis of bioactive molecules, with a focus on its application in the preparation of multi-

kinase inhibitors.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-3-(trifluoromethyl)phenol is
provided in the table below.
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Property Value Reference

CAS Number 445-04-5 [1][3][4]

Molecular Formula C₇H₆F₃NO [1][3][4]

Molecular Weight 177.12 g/mol [3][4]

Melting Point 158 °C [5][6]

Boiling Point
275.9 °C at 760 mmHg

(Predicted)
[5][6]

Appearance Off-white to black solid [5]

Purity Typically ≥95% [3]

Storage

Store at 0-8 °C under an inert

atmosphere (e.g., Argon or

Nitrogen)

[3][5]

Synthesis of 4-Amino-3-(trifluoromethyl)phenol
4-Amino-3-(trifluoromethyl)phenol can be synthesized from 4-nitro-3-(trifluoromethyl)phenol

via catalytic hydrogenation.

Reaction Scheme: Synthesis of 4-Amino-3-
(trifluoromethyl)phenol
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Synthesis of 4-Amino-3-(trifluoromethyl)phenol

4-Nitro-3-(trifluoromethyl)phenol

+ H₂ (gas)
+ 10% Pd/C

+ Methanol (solvent)

4-Amino-3-(trifluoromethyl)phenol

Click to download full resolution via product page

Caption: Synthesis of 4-Amino-3-(trifluoromethyl)phenol.

Experimental Protocol: Synthesis of 4-Amino-3-
(trifluoromethyl)phenol
This protocol is based on a general procedure for the reduction of a nitro group in the presence

of a trifluoromethyl group.[5][7]

Materials:

4-Nitro-3-(trifluoromethyl)phenol (1.0 eq)

10% Palladium on carbon (Pd/C) (catalytic amount, e.g., 5-10 mol%)

Methanol (solvent)

Hydrogen gas (H₂)

Filtration apparatus (e.g., Buchner funnel, Celite® or filter paper)
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Rotary evaporator

Procedure:

To a solution of 4-nitro-3-(trifluoromethyl)phenol (e.g., 2.0 mmol, 414 mg) in methanol (10

mL), add 10% palladium on carbon (100 mg).[5][7]

Stir the resulting suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr

hydrogenator) for 12 hours.[5][7]

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

Upon completion of the reaction, carefully remove the catalyst by filtration through a pad of

Celite® or filter paper.

Wash the filter cake with a small amount of methanol.

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-amino-
3-(trifluoromethyl)phenol.[5][7]

Quantitative Data:

Reactant
Moles
(mmol)

Mass (mg) Product Yield (%) Mass (mg)

| 4-Nitro-3-(trifluoromethyl)phenol | 2.0 | 414 | 4-Amino-3-(trifluoromethyl)phenol | 95 | 350 |

Data adapted from a representative synthesis.[5][7]

Application in the Synthesis of Multi-Kinase
Inhibitors
4-Amino-3-(trifluoromethyl)phenol is a crucial intermediate in the synthesis of several multi-

kinase inhibitors, including Sorafenib and Regorafenib, which are used in cancer therapy.[8]

These drugs function by inhibiting key signaling pathways involved in tumor cell proliferation

and angiogenesis.
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General Synthetic Strategy for Urea-Containing Kinase
Inhibitors
The general synthetic approach involves the formation of a diaryl ether and a diaryl urea

linkage. 4-Amino-3-(trifluoromethyl)phenol can participate in either of these key bond-

forming reactions.

General Synthetic Workflow

4-Amino-3-(trifluoromethyl)phenol

Diaryl Ether Formation
(e.g., with 4-chloro-N-methylpicolinamide)

Diarylether Intermediate

Urea Formation
(e.g., with an isocyanate)

Final Drug Product
(e.g., Regorafenib)

Click to download full resolution via product page

Caption: General workflow for kinase inhibitor synthesis.

Synthesis of a Regorafenib Intermediate
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A key step in the synthesis of Regorafenib involves the reaction of 4-amino-3-fluorophenol (a

close analog of 4-amino-3-(trifluoromethyl)phenol) with 4-chloro-N-methyl-2-

pyridinecarboxamide to form a diaryl ether intermediate.[9] A similar reaction can be envisaged

with 4-amino-3-(trifluoromethyl)phenol.

Reaction Scheme: Diaryl Ether Formation

Diaryl Ether Synthesis for Regorafenib Analog

4-Amino-3-(trifluoromethyl)phenol

+ Base (e.g., KOtBu)
+ Solvent (e.g., DMF)

4-Chloro-N-methyl-2-pyridinecarboxamide

4-(4-Amino-3-(trifluoromethyl)phenoxy)-N-methylpicolinamide

Click to download full resolution via product page

Caption: Synthesis of a diaryl ether intermediate.

Experimental Protocol: Diaryl Ether Formation

The following is a representative protocol for the synthesis of a diaryl ether intermediate,

adapted from procedures for Regorafenib synthesis.[9]

Materials:

4-Amino-3-(trifluoromethyl)phenol (1.0 eq)

4-Chloro-N-methyl-2-pyridinecarboxamide (1.0 eq)

Potassium tert-butoxide (KOtBu) (1.1 eq)
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Dimethylformamide (DMF) (anhydrous)

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-amino-3-
(trifluoromethyl)phenol in anhydrous DMF.

Add potassium tert-butoxide portion-wise to the solution at room temperature and stir for 30

minutes.

Add a solution of 4-chloro-N-methyl-2-pyridinecarboxamide in anhydrous DMF to the

reaction mixture.

Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and monitor the

progress by TLC or LC-MS.[9]

After completion, cool the reaction to room temperature and quench with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired diaryl

ether.

Quantitative Data for a similar reaction (using 4-amino-3-fluorophenol):[10]

Reactant 1 Reactant 2 Product Yield (%)

| 4-Amino-3-fluorophenol | 4-Chloro-N-methyl-2-pyridinecarboxamide hydrochloride | 4-(4-

Amino-3-fluorophenoxy)-N-methylpicolinamide | 84 |

Synthesis of the Urea Linkage
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The final step in the synthesis of Sorafenib and Regorafenib analogs is the formation of the

urea bond. This is typically achieved by reacting the diaryl ether intermediate with an

appropriate isocyanate.

Reaction Scheme: Urea Formation

Urea Formation for Sorafenib/Regorafenib Analogs

Diarylether Intermediate

+ Solvent (e.g., Dichloromethane)

4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Final Drug Product

Click to download full resolution via product page

Caption: Formation of the urea linkage.

Experimental Protocol: Urea Formation[11]

Materials:

Diarylether intermediate (e.g., 4-(4-Amino-3-(trifluoromethyl)phenoxy)-N-methylpicolinamide)

(1.0 eq)

4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq)

Dichloromethane (DCM) (anhydrous)

Inert atmosphere (e.g., Nitrogen or Argon)
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Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diarylether

intermediate in anhydrous DCM.

To this solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise at room

temperature.

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

Upon completion, the product may precipitate out of the solution. If so, collect the solid by

filtration.

If the product remains in solution, concentrate the solvent under reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain the final

compound.

Quantitative Data for a similar reaction (Regorafenib synthesis):[10]

Reactant 1 Reactant 2 Product Yield (%)

| 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | 4-Chloro-3-(trifluoromethyl)phenyl

isocyanate | Regorafenib | 83 |

Mechanism of Action of Final Products: Multi-
Kinase Inhibition
The compounds synthesized using 4-amino-3-(trifluoromethyl)phenol as a building block,

such as Sorafenib and Regorafenib, are multi-kinase inhibitors. They target several tyrosine

kinases involved in tumor growth and angiogenesis, including Raf kinases and Vascular

Endothelial Growth Factor Receptors (VEGFRs).
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Simplified Signaling Pathway Inhibition

Sorafenib / Regorafenib

Raf Kinase
inhibits

VEGFRinhibits

Tumor Cell
Proliferation

promotes

Angiogenesispromotes

Click to download full resolution via product page

Caption: Inhibition of key signaling pathways.

Conclusion
4-Amino-3-(trifluoromethyl)phenol is a valuable and versatile building block for the synthesis

of complex organic molecules, particularly in the field of medicinal chemistry. Its application in

the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib highlights its importance

in the development of modern therapeutics. The protocols and data presented in these

application notes provide a foundation for researchers to utilize this compound in their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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